2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid
Overview
Description
AM-8735 is a potent and selective inhibitor of the MDM2 protein, with an IC50 value of 25 nM . It is primarily used in scientific research to study the MDM2-p53 protein-protein interaction, which plays a crucial role in the regulation of the p53 tumor suppressor protein . The compound has shown significant antitumor activity, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of AM-8735 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AM-8735 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in AM-8735.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
AM-8735 has a wide range of scientific research applications, including:
Chemistry: Used to study the MDM2-p53 interaction and develop new inhibitors.
Biology: Helps in understanding the role of MDM2 in cellular processes and its interaction with p53.
Medicine: Investigated for its potential use in cancer therapy due to its antitumor activity.
Industry: Utilized in the development of new drugs targeting the MDM2-p53 interaction
Mechanism of Action
AM-8735 exerts its effects by inhibiting the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein . By inhibiting MDM2, AM-8735 prevents the degradation of p53, leading to increased levels of p53 in cells. This results in the activation of p53-dependent pathways, including cell cycle arrest and apoptosis, which contribute to its antitumor activity .
Comparison with Similar Compounds
AM-8735 is unique in its high potency and selectivity as an MDM2 inhibitor. Similar compounds include:
- SP-141
- Kevetrin hydrochloride
- Serdemetan
- MD-224
- RO8994
- MX69
- NSC 66811
- SAR405838 Compared to these compounds, AM-8735 has shown superior selectivity and potency in inhibiting MDM2 and activating p53-dependent pathways .
Properties
IUPAC Name |
2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMSSDQFJNEUNG-TWVZQSRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C[C@@H](C1CC1)N2[C@H]([C@@H](O[C@H](C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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